Cas no 1780941-76-5 (4-Methylindolin-7-amine)
4-Methylindolin-7-amine Chemical and Physical Properties
Names and Identifiers
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- 4-Methylindolin-7-amine
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- Inchi: 1S/C9H12N2/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-3,11H,4-5,10H2,1H3
- InChI Key: QYTGLSZIPICOPN-UHFFFAOYSA-N
- SMILES: N1([H])C([H])([H])C([H])([H])C2=C(C([H])([H])[H])C([H])=C([H])C(=C12)N([H])[H]
Computed Properties
- Exact Mass: 148.100048g/mol
- Monoisotopic Mass: 148.100048g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 148.2g/mol
- XLogP3: 1.6
- Topological Polar Surface Area: 38
4-Methylindolin-7-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97549-100MG |
4-methylindolin-7-amine |
1780941-76-5 | 95% | 100MG |
¥ 1,042.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97549-250MG |
4-methylindolin-7-amine |
1780941-76-5 | 95% | 250MG |
¥ 1,663.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97549-500MG |
4-methylindolin-7-amine |
1780941-76-5 | 95% | 500MG |
¥ 2,772.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97549-1G |
4-methylindolin-7-amine |
1780941-76-5 | 95% | 1g |
¥ 4,158.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97549-5G |
4-methylindolin-7-amine |
1780941-76-5 | 95% | 5g |
¥ 12,474.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97549-10G |
4-methylindolin-7-amine |
1780941-76-5 | 95% | 10g |
¥ 20,790.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97549-100.0mg |
4-methylindolin-7-amine |
1780941-76-5 | 95% | 100.0mg |
¥1042.0000 | 2024-07-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97549-250.0mg |
4-methylindolin-7-amine |
1780941-76-5 | 95% | 250.0mg |
¥1661.0000 | 2024-07-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97549-500.0mg |
4-methylindolin-7-amine |
1780941-76-5 | 95% | 500.0mg |
¥2769.0000 | 2024-07-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97549-1.0g |
4-methylindolin-7-amine |
1780941-76-5 | 95% | 1.0g |
¥4154.0000 | 2024-07-24 |
4-Methylindolin-7-amine Suppliers
4-Methylindolin-7-amine Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 4-Methylindolin-7-amine
Research Brief on 4-Methylindolin-7-amine (CAS: 1780941-76-5): Recent Advances and Applications
4-Methylindolin-7-amine (CAS: 1780941-76-5) is a structurally unique indoline derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a versatile scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and neurology. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications.
Recent synthetic methodologies for 4-Methylindolin-7-amine have been optimized to improve yield and purity, with particular emphasis on green chemistry approaches. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic system that reduces the need for hazardous reagents while maintaining high enantioselectivity. The compound's structural features, including its fused bicyclic system and amine functionality, make it an attractive intermediate for further derivatization.
In pharmacological studies, 4-Methylindolin-7-amine has shown promising activity as a kinase inhibitor scaffold. Research from the University of Cambridge (2024) identified several derivatives with potent inhibitory effects against cyclin-dependent kinases (CDKs), particularly CDK4/6, which are crucial targets in breast cancer therapy. The compound's ability to penetrate the blood-brain barrier has also sparked interest in its potential for treating neurodegenerative disorders, with preliminary data showing neuroprotective effects in in vitro models of Parkinson's disease.
Mechanistic studies have revealed that 4-Methylindolin-7-amine derivatives interact with multiple signaling pathways. A recent Nature Chemical Biology publication (2024) demonstrated that these compounds can modulate both the MAPK and PI3K/AKT pathways simultaneously, suggesting potential for overcoming drug resistance in cancer treatment. The compound's unique binding mode, as revealed by X-ray crystallography studies, provides valuable insights for structure-based drug design.
From a drug development perspective, the pharmacokinetic profile of 4-Methylindolin-7-amine derivatives has been extensively characterized. A 2024 study in Drug Metabolism and Disposition reported favorable metabolic stability and oral bioavailability for several lead compounds, with one candidate currently advancing to preclinical development for triple-negative breast cancer. The compound's safety profile appears promising, with no significant off-target effects observed in comprehensive panel screening.
Looking forward, researchers are exploring the use of 4-Methylindolin-7-amine as a building block for PROTACs (proteolysis targeting chimeras) and other targeted protein degradation technologies. Its structural flexibility and ability to engage multiple protein targets make it particularly suitable for these emerging therapeutic modalities. Several pharmaceutical companies have included derivatives of this compound in their pipelines, with clinical trials expected to begin within the next 2-3 years.
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